N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-phenylacetamide is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-phenylacetamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-phenylacetamide can be compared with other 1,3,4-thiadiazole derivatives such as:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-neopentylamine: This compound also exhibits antimicrobial properties but differs in its structural features and specific applications.
N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)-2-((5-(propylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide: Known for its anticancer activity, this compound has a different substitution pattern on the thiadiazole ring.
Properties
Molecular Formula |
C11H11N3OS |
---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-phenylacetamide |
InChI |
InChI=1S/C11H11N3OS/c1-8-12-13-11(16-8)14(9(2)15)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
CASXKIWREZOJSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N(C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.